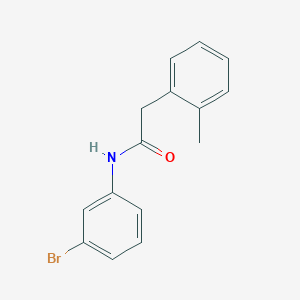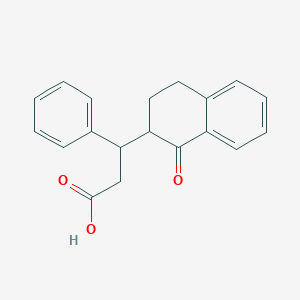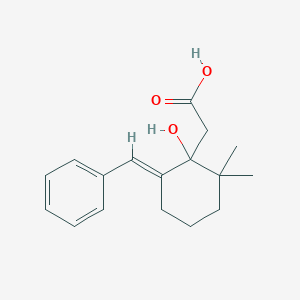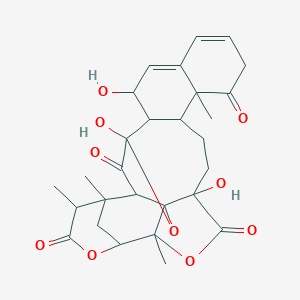
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide, commonly known as Br-MPA, is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that has been extensively studied for its potential in various scientific research applications.
Applications De Recherche Scientifique
Br-MPA has been studied extensively for its potential in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that Br-MPA exhibits cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Br-MPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Br-MPA is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as COX-2 and HDAC, which are involved in cancer and inflammatory pathways. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Br-MPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Br-MPA has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Br-MPA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its potential in various scientific research applications has been well-established. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on Br-MPA. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for chemical biology research. Br-MPA can be used as a chemical probe to study various biological pathways and processes. Overall, the research on Br-MPA has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological processes.
Conclusion
In conclusion, Br-MPA is a promising chemical compound that has been extensively studied for its potential in various scientific research applications. Its synthesis method is well-established, and its potential as an anticancer and anti-inflammatory agent has been well-established. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. The research on Br-MPA has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological processes.
Méthodes De Synthèse
The synthesis of Br-MPA involves the reaction of 3-bromoaniline with 2-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain Br-MPA in high purity. The synthesis method has been well-established and is widely used in research laboratories.
Propriétés
Nom du produit |
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C15H14BrNO |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-2-3-6-12(11)9-15(18)17-14-8-4-7-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
Clé InChI |
PWRIRMQQIAXPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)











![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
